molecular formula C17H23N7O4 B11492263 N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylfuran-2-carbohydrazide

N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylfuran-2-carbohydrazide

Cat. No.: B11492263
M. Wt: 389.4 g/mol
InChI Key: BNZREUUSQGKWJL-UHFFFAOYSA-N
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Description

N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylfuran-2-carbohydrazide is a complex organic compound that features a triazine ring substituted with morpholine groups and a furan ring attached to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylfuran-2-carbohydrazide typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized using cyanuric chloride as a starting material. Cyanuric chloride reacts with morpholine under controlled conditions to form 4,6-di(morpholin-4-yl)-1,3,5-triazine.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction. This involves reacting the triazine intermediate with a furan derivative, such as furan-2-carbohydrazide, under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylfuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine and furan groups can participate in nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylfuran-2-carbohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, potentially inhibiting replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylfuran-2-carbohydrazide is unique due to its combination of morpholine and furan groups attached to a triazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H23N7O4

Molecular Weight

389.4 g/mol

IUPAC Name

N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylfuran-2-carbohydrazide

InChI

InChI=1S/C17H23N7O4/c1-22(21-14(25)13-3-2-8-28-13)15-18-16(23-4-9-26-10-5-23)20-17(19-15)24-6-11-27-12-7-24/h2-3,8H,4-7,9-12H2,1H3,(H,21,25)

InChI Key

BNZREUUSQGKWJL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)NC(=O)C4=CC=CO4

Origin of Product

United States

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